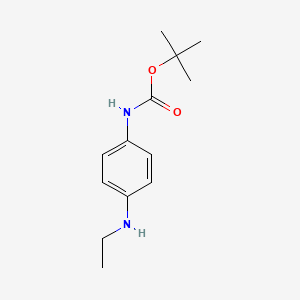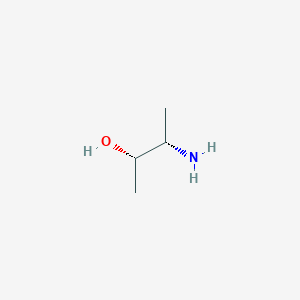
(2S,3S)-3-Aminobutan-2-OL
描述
(2S,3S)-3-Aminobutan-2-OL, also known as L-threonine, is a non-essential amino acid that is produced naturally in the human body. It is an important building block for proteins and is involved in many biochemical processes in the body. In recent years, there has been growing interest in the synthesis and application of (2S,3S)-3-Aminobutan-2-OL in scientific research.
作用机制
(2S,3S)-3-Aminobutan-2-OL works by interacting with various receptors and enzymes in the body. It is involved in the synthesis of neurotransmitters, such as serotonin and dopamine, which play a key role in regulating mood, behavior, and other physiological processes. Additionally, (2S,3S)-3-Aminobutan-2-OL has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
(2S,3S)-3-Aminobutan-2-OL has a number of biochemical and physiological effects in the body. It is involved in the regulation of protein synthesis and can help maintain muscle mass and function. Additionally, (2S,3S)-3-Aminobutan-2-OL has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.
实验室实验的优点和局限性
One advantage of using (2S,3S)-3-Aminobutan-2-OL in lab experiments is its versatility. It can be used in a wide range of applications, from peptide synthesis to the production of pharmaceuticals and industrial products. Additionally, (2S,3S)-3-Aminobutan-2-OL is relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to using (2S,3S)-3-Aminobutan-2-OL in lab experiments. It can be expensive to produce and may not be suitable for all applications. Additionally, (2S,3S)-3-Aminobutan-2-OL may have variable purity levels, which can affect the accuracy of experimental results.
未来方向
There are many potential future directions for research involving (2S,3S)-3-Aminobutan-2-OL. One area of interest is its potential use in the treatment of neurological disorders. Studies have shown that (2S,3S)-3-Aminobutan-2-OL may have neuroprotective properties and could help prevent or slow the progression of diseases such as Alzheimer's and Parkinson's.
Another area of interest is the use of (2S,3S)-3-Aminobutan-2-OL in the production of industrial products. Researchers are exploring ways to use (2S,3S)-3-Aminobutan-2-OL as a building block for the production of biodegradable plastics and other sustainable materials.
In conclusion, (2S,3S)-3-Aminobutan-2-OL is a versatile and important amino acid that has many potential applications in scientific research. Its unique properties make it a valuable tool for studying a wide range of biochemical and physiological processes, and researchers are continuing to explore new ways to use this compound in the future.
科学研究应用
(2S,3S)-3-Aminobutan-2-OL has a wide range of applications in scientific research. It is commonly used as a building block for peptide synthesis and can be used in the production of pharmaceuticals, food additives, and other industrial products. Additionally, (2S,3S)-3-Aminobutan-2-OL has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(2S,3S)-3-aminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Aminobutan-2-OL | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


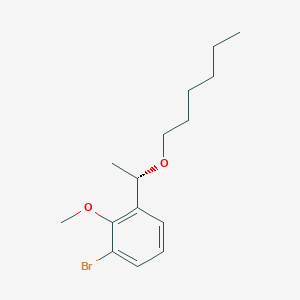

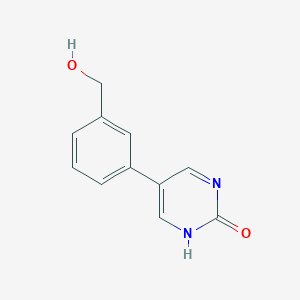


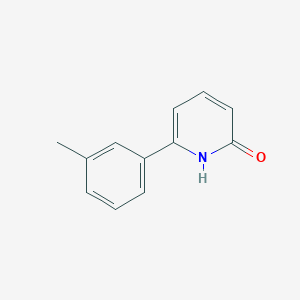

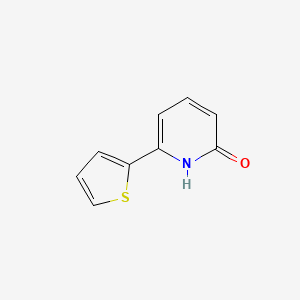
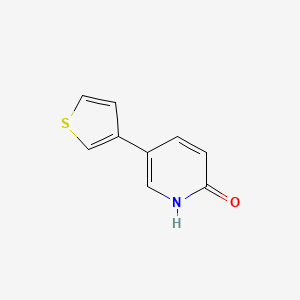
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B3213110.png)
